molecular formula C10H10Cl2FNO B6646186 2-chloro-N-[2-(3-chloro-4-fluorophenyl)ethyl]acetamide

2-chloro-N-[2-(3-chloro-4-fluorophenyl)ethyl]acetamide

Cat. No.: B6646186
M. Wt: 250.09 g/mol
InChI Key: GYPOCCRGNWMYGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-[2-(3-chloro-4-fluorophenyl)ethyl]acetamide, also known as CF3, is a chemical compound that has been studied for its potential use in scientific research. This molecule is a member of the amide family and is commonly used as a building block in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(3-chloro-4-fluorophenyl)ethyl]acetamide is not well understood. However, it is believed to interact with certain enzymes and proteins in the body, potentially leading to changes in cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. Additionally, this compound has been shown to have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One advantage of using 2-chloro-N-[2-(3-chloro-4-fluorophenyl)ethyl]acetamide in lab experiments is its versatility as a building block in organic synthesis. Additionally, its unique chemical structure allows for the synthesis of compounds with potentially useful biological properties. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for specialized equipment and expertise to handle the compound safely.

Future Directions

There are several potential future directions for research involving 2-chloro-N-[2-(3-chloro-4-fluorophenyl)ethyl]acetamide. These include:
1. Further investigation of the mechanism of action of this compound and its potential role in drug discovery and development.
2. Exploration of the potential anti-inflammatory properties of this compound and its use in the treatment of inflammatory diseases.
3. Development of new synthetic methods for this compound and its derivatives.
4. Investigation of the potential toxicity of this compound and its derivatives and the development of safer methods for handling the compound in the lab.
In conclusion, this compound is a chemical compound that has shown potential for use in scientific research. Its unique chemical structure and versatility as a building block make it a useful tool in organic synthesis, while its potential biological properties make it a promising candidate for drug discovery and development. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in the field of medicine.

Synthesis Methods

The synthesis of 2-chloro-N-[2-(3-chloro-4-fluorophenyl)ethyl]acetamide involves the reaction of 3-chloro-4-fluoroacetophenone with 2-aminoethyl chloride hydrochloride in the presence of sodium hydroxide. This reaction produces this compound as a white crystalline solid with a melting point of 90-92°C.

Scientific Research Applications

2-chloro-N-[2-(3-chloro-4-fluorophenyl)ethyl]acetamide has been studied for its potential use as a reagent in organic synthesis. Its unique chemical structure makes it a useful building block in the synthesis of various compounds. Additionally, this compound has been investigated for its potential use in drug discovery and development.

Properties

IUPAC Name

2-chloro-N-[2-(3-chloro-4-fluorophenyl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2FNO/c11-6-10(15)14-4-3-7-1-2-9(13)8(12)5-7/h1-2,5H,3-4,6H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYPOCCRGNWMYGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCNC(=O)CCl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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